

Application Notes and Protocols for Atomic Layer Deposition of Rhenium Films

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Compound of Interest

Compound Name: *Rhenium(VII) oxide*

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To: Researchers, Scientists, and Drug Development Professionals

Topic: Precursors for Atomic Layer Deposition (ALD) of Rhenium Films

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of high-quality rhenium (Re) and rhenium-containing thin films. While interest has been expressed in the use of **Rhenium(VII) oxide** (Re_2O_7) as a potential precursor, a review of the current scientific literature indicates that established and reproducible ALD processes for pure rhenium films using Re_2O_7 have not been reported. The existing research points to challenges that may be associated with its thermal stability and reactivity, potentially hindering the self-limiting surface reactions essential for ALD.

Therefore, these notes focus on two well-documented and successfully implemented precursor chemistries for rhenium ALD:

- Methyltrioxorhenium (MTO)
- Rhenium Pentachloride (ReCl_5)

These precursors have been effectively used to deposit both pure rhenium metal and rhenium nitride films, offering a pathway for various applications in microelectronics, catalysis, and beyond.

Rhenium Film ALD using Methyltrioxorhenium (MTO)

The use of Methyltrioxorhenium (CH_3ReO_3 , or MTO) represents a halogen-free pathway to depositing rhenium-containing films. This process typically yields rhenium nitride (ReN_x) films, which can then be converted to high-purity rhenium metal films through a post-deposition annealing step.

Quantitative Data Summary

Parameter	Value	Notes
Precursor	Methyltrioxorhenium (MTO)	Solid precursor, typically heated.
Co-reactant	1,1-dimethylhydrazine (Me_2NNH_2)	-
Deposition Temperature	340 - 350 °C (ALD Window)[1][2]	Growth rate increases above 350°C, likely due to MTO decomposition.[1]
Growth Per Cycle (GPC)	~0.60 Å/cycle[1][2]	Within the ALD window.
As-Deposited Film	Rhenium Nitride ($\text{ReN}_{0.14}$)[1][2]	Amorphous, with low oxygen and carbon content.[1]
Resistivity (As-Deposited)	~250 $\mu\Omega\cdot\text{cm}$ [1]	Within the ALD window.
Post-Annealing Temp.	≥ 400 °C[1]	Under H_2 or NH_3 atmosphere, followed by a higher temperature anneal.
Final Film	Rhenium Metal (Re)	Purity of ~96 at.% rhenium.[1]
Resistivity (Annealed)	as low as 51 $\mu\Omega\cdot\text{cm}$ [1]	-

Experimental Protocol: ALD of ReN_x from MTO

This protocol outlines the deposition of a rhenium nitride film, which serves as the parent film for obtaining pure rhenium.

1. Pre-Deposition:

- Substrates (e.g., SiO₂/Si, TiN/Si) are loaded into the ALD reactor.
- The reactor is purged with a high-purity inert gas (e.g., N₂).
- The substrate is heated to the desired deposition temperature (e.g., 340 °C).
- The MTO precursor is heated in a solid source vessel (e.g., 35 °C) to achieve adequate vapor pressure.^[1]

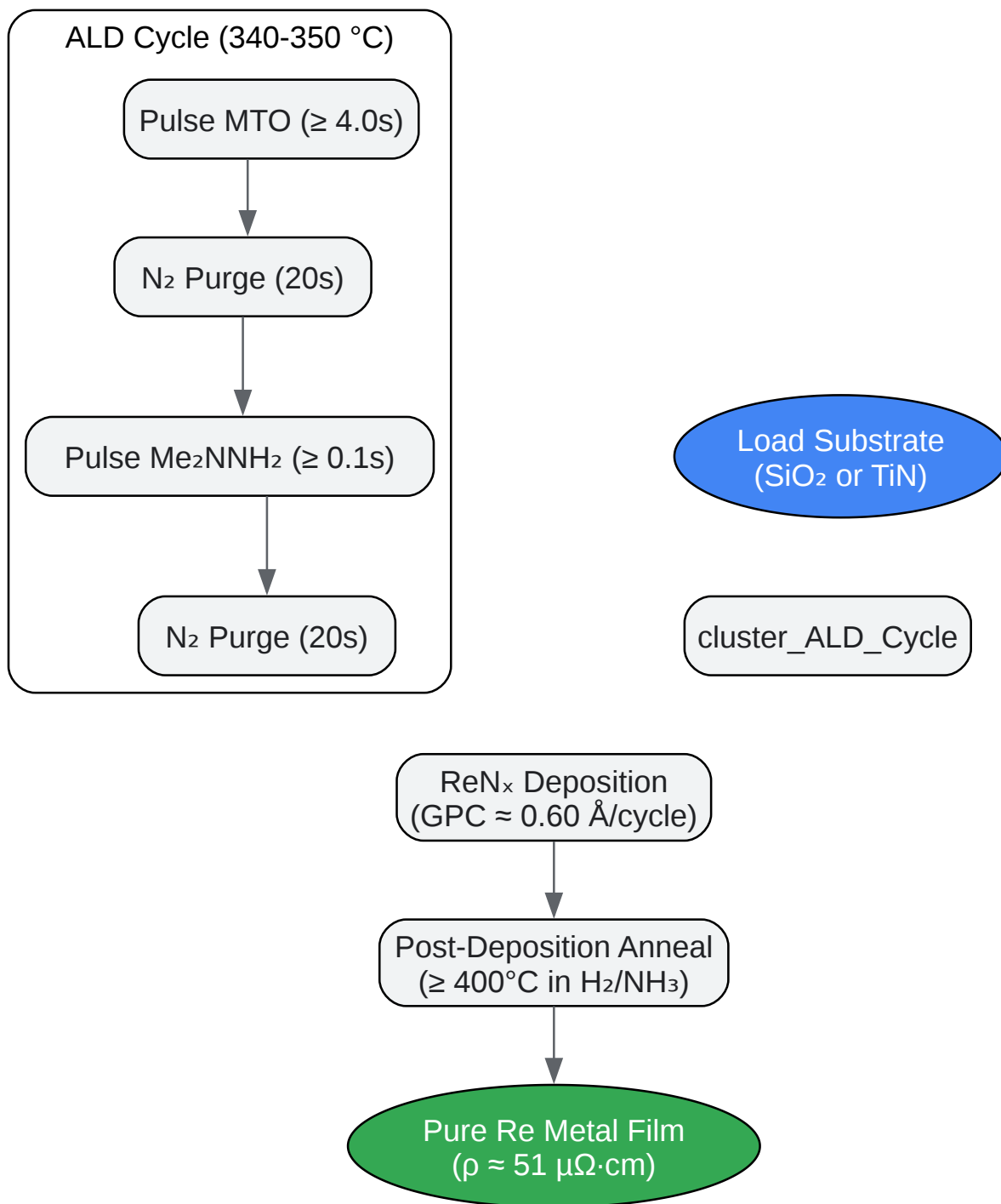
2. ALD Cycle: The following cycle is repeated to achieve the desired film thickness:

- Pulse A (MTO): Pulse MTO into the reactor for a duration sufficient for self-saturating surface reaction (e.g., ≥ 4.0 seconds).^{[1][2]}
- Purge 1: Purge the reactor with inert gas to remove unreacted MTO and any byproducts (e.g., 20 seconds).^[1]
- Pulse B (Me₂NNH₂): Pulse the 1,1-dimethylhydrazine co-reactant into the reactor (e.g., ≥ 0.1 seconds).^{[1][2]}
- Purge 2: Purge the reactor with inert gas to remove unreacted co-reactant and byproducts (e.g., 20 seconds).^[1]

3. Post-Deposition Annealing (for Re Metal):

- After deposition of the ReN_x film, the film is annealed to reduce nitrogen content and form metallic rhenium.
- Transfer the substrate to an annealing furnace.
- Anneal at ≥ 400 °C in a reactive atmosphere (e.g., H₂ or NH₃) for a specified duration (e.g., 1 hour).^[1]
- An optional subsequent anneal at a higher temperature (e.g., 600 °C) in an inert atmosphere can further improve film properties.^[1]

Workflow and Reaction Pathway



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MTO-based ALD workflow for Rhenium films.

Rhenium Film ALD using Rhenium Pentachloride (ReCl₅)

The use of Rhenium Pentachloride (ReCl₅) with ammonia (NH₃) is a robust, thermally-driven process that can produce either rhenium nitride or pure rhenium metal films depending directly on the deposition temperature. This process avoids the need for post-deposition annealing to achieve metallic films.

Quantitative Data Summary

Parameter	Value	Notes
Precursor	Rhenium Pentachloride (ReCl ₅)	Solid precursor, sublimed inside the reactor.
Co-reactant	Ammonia (NH ₃)	-
Deposition Temp. (ReN _x)	275 - 375 °C[3][4]	Produces conductive rhenium subnitrides.
Deposition Temp. (Re)	≥ 400 °C[3][4]	Directly deposits pure Rhenium metal.
GPC (Re at 400 °C)	~0.35 Å/cycle	Varies with temperature.
Pulse Times (at 400 °C)	ReCl ₅ : ≥ 0.5s; NH ₃ : ≥ 0.2s	Short pulses are sufficient for saturation.
Resistivity (ReN _x)	70 - 290 μΩ·cm[3][4]	Tunable with deposition temperature.
Resistivity (Re)	as low as 22 μΩ·cm[3]	For thicker films, approaching bulk resistivity (~18.7 μΩ·cm). [4]
Film Purity (Re)	~98 at.% Re	Low levels of N, H, Cl, C impurities.[3]

Experimental Protocol: ALD of Re from ReCl₅

This protocol describes the direct deposition of pure Rhenium metal films.

1. Pre-Deposition:

- Load substrates (e.g., Al_2O_3 -coated Si) into the ALD reactor.
- The solid ReCl_5 precursor is placed in an open boat inside the reactor and heated (e.g., 110 °C) for sublimation.
- Purge the reactor with high-purity N_2 .
- Heat the substrate to the desired deposition temperature (e.g., 400 °C).

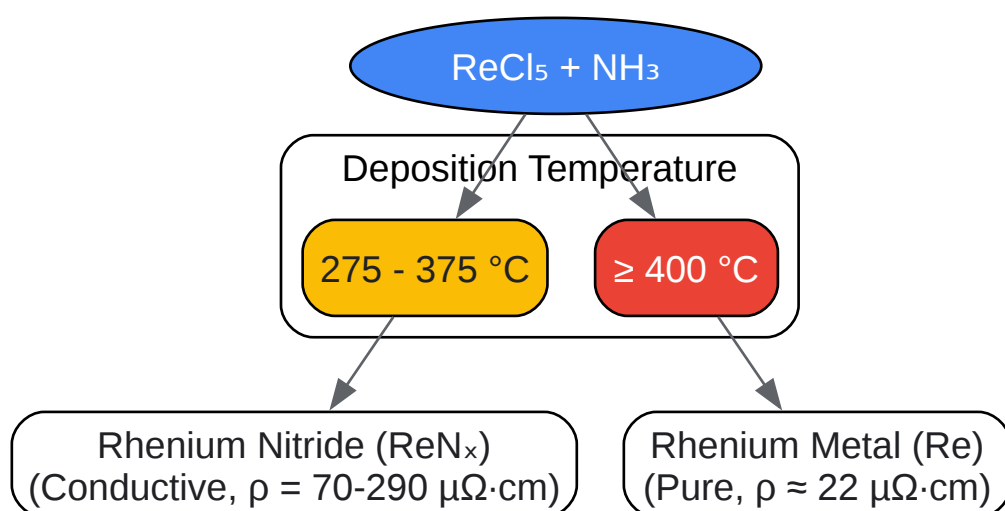
2. ALD Cycle: The following cycle is repeated to achieve the desired film thickness:

- Pulse A (ReCl_5): Pulse the sublimed ReCl_5 into the reactor using inert gas valving (e.g., ≥ 0.5 seconds).
- Purge 1: Purge the reactor with inert gas (e.g., 1.0 second).
- Pulse B (NH_3): Introduce NH_3 gas into the reactor (e.g., ≥ 0.2 seconds).
- Purge 2: Purge the reactor with inert gas (e.g., 1.0 second).

3. Post-Deposition:

- Cool down the reactor under an inert atmosphere before removing the substrates.
- No post-deposition annealing is required for this process to obtain metallic films.

Logical Relationship: Deposition Temperature vs. Film Type



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Effect of temperature on the final film in the ReCl_5 process.

Conclusion

While **Rhenium(VII) oxide** is not a currently established precursor for the ALD of pure rhenium films, robust and well-characterized processes exist using both Methyltrioxorhenium and Rhenium Pentachloride. The MTO-based process offers a halogen-free route, producing high-purity rhenium films after an annealing step. The ReCl_5 -based process provides the advantage of direct deposition of metallic rhenium at temperatures of 400 °C and above. The choice of precursor will depend on the specific requirements of the application, such as thermal budget, desired film purity, and tolerance for halogen-containing chemicals.

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